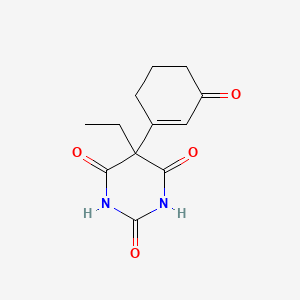
5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione is a compound with the molecular formula C12H14N2O4 . It is known for its unique structure, which includes a cyclohexenyl group attached to a hexahydropyrimidinetrione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione typically involves the hydrogenolysis of the corresponding 2-thiobarbituric acid using a Raney nickel catalyst . The reaction conditions include:
Temperature: Moderate temperatures are usually employed to ensure the stability of the compound.
Pressure: Hydrogen gas is used under controlled pressure to facilitate the hydrogenolysis process.
Catalyst: Raney nickel is the preferred catalyst due to its effectiveness in hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a catalyst like Raney nickel is commonly used for reduction.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen atoms.
Reduced Derivatives: Compounds with saturated cyclohexyl groups.
Substituted Derivatives: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anticonvulsant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems, leading to its potential anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-(1-cyclohexenyl)-4,6-dioxo-hexahydropyrimidine: A similar compound with a slightly different structure, known for its anticonvulsant activity.
2-Thiobarbituric Acid Derivatives: Compounds with similar core structures but different substituents, used in various chemical and biological applications.
Uniqueness
5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione stands out due to its unique combination of a cyclohexenyl group and a hexahydropyrimidinetrione core. This structural feature contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
35305-10-3 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
5-ethyl-5-(3-oxocyclohexen-1-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H14N2O4/c1-2-12(7-4-3-5-8(15)6-7)9(16)13-11(18)14-10(12)17/h6H,2-5H2,1H3,(H2,13,14,16,17,18) |
InChI Key |
QECKKEAIYXGFLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


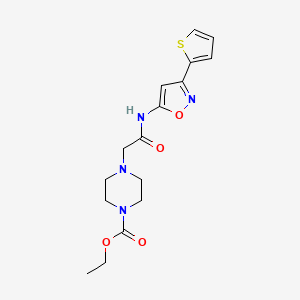
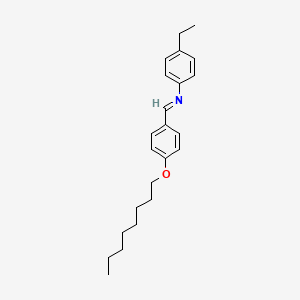

![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)
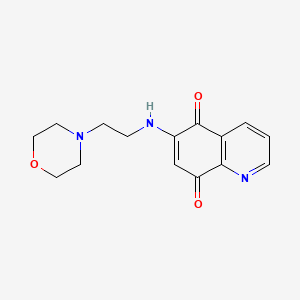
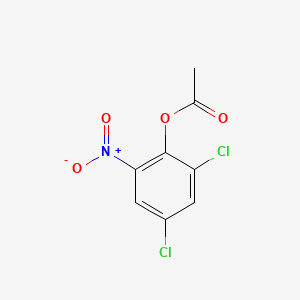
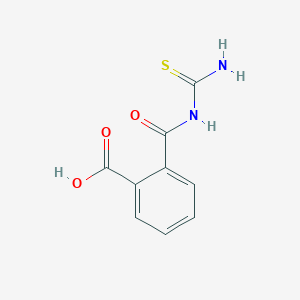
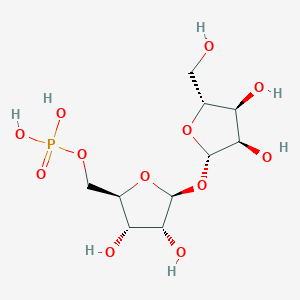
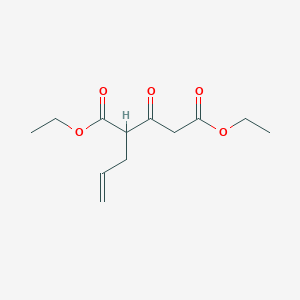
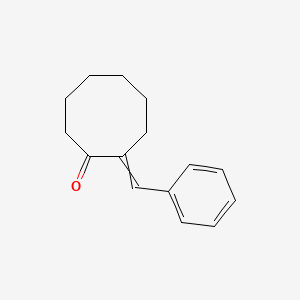
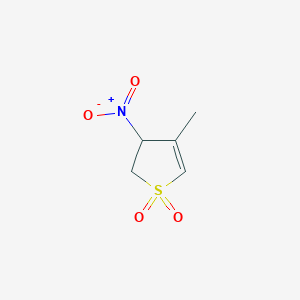
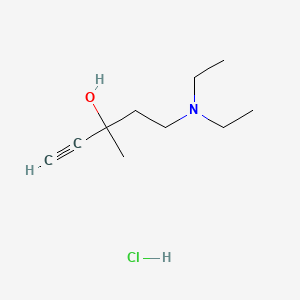
![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)

